molecular formula C22H30O3 B12670318 3-Oxopregna-4,6-diene-20-carboxylic acid CAS No. 87707-05-9

3-Oxopregna-4,6-diene-20-carboxylic acid

Cat. No.: B12670318
CAS No.: 87707-05-9
M. Wt: 342.5 g/mol
InChI Key: GKQIKNSSTFSCDK-VJFOQZSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxopregna-4,6-diene-20-carboxylic acid is a steroid-based organic compound with a carboxylic acid functional group, which is characterized by a carbonyl (C=O) and hydroxyl (-OH) group attached to the same carbon, making it a key reactant and synthetic intermediate . This compound features a pregnane skeleton, which is the fundamental backbone of many steroids and related molecules, and is structurally characterized by the presence of 4,6-diene and 3-oxo functional groups within its ring system. The compound is of significant interest in the field of microbial biochemistry and steroid degradation pathways. Research has identified it as a bacterial metabolite, specifically as an intermediate in the degradation of cholic acid by strains such as Comamonas testosteroni . Its presence in these metabolic pathways makes it a valuable compound for studying the bacterial breakdown of steroids and the corresponding enzymatic processes. The structural features of this molecule, particularly the 4,6-diene conjugation and the carboxylic acid side chain at the C-17 position, make it a potential intermediate or building block for the synthesis of more complex steroidal compounds with various research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87707-05-9

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4-5,12-13,16-19H,6-11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1

InChI Key

GKQIKNSSTFSCDK-VJFOQZSSSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C(=O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 3 Oxopregna 4,6 Diene 20 Carboxylic Acid

Chemical Synthesis Approaches

The chemical synthesis of 3-Oxopregna-4,6-diene-20-carboxylic acid and its derivatives can be achieved through multi-step processes. For instance, the preparation of 9β,10α-pregna-4,6-diene-3,20-dione involves the deprotection of 9β,10α-pregna-5,7-diene-3,20-dione diacetal under acidic conditions, followed by rearrangement in an alkaline environment google.com. Acids such as dilute sulfuric acid, dilute hydrochloric acid, or acetic acid can be utilized for the deprotection step google.com. Another example is the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione, which involves the construction of the pregnane (B1235032) side chain using the cyanohydrin method and the introduction of a double bond via selenium dioxide researchgate.net. These examples highlight the complexity and multi-step nature of chemically synthesizing complex steroid structures.

Biocatalytic and Microbial Transformation Routes

Microbial biotransformation offers an alternative and often more efficient method for producing steroid intermediates. wjpls.orgbenthamdirect.com Microorganisms possess a wide array of enzymes that can catalyze specific modifications of the steroid nucleus and its side chains. researchfloor.orgnih.gov

Microbial Side-Chain Degradation of Steroid Substrates (e.g., 17-C Steroid Compounds, Lithocholic Acid, Cholic Acid)

A key application of microbial transformation in steroid chemistry is the cleavage of side chains from various steroid substrates to produce valuable intermediates. wjpls.org Several microorganisms are capable of degrading the side chains of bile acids like lithocholic acid and cholic acid. tandfonline.comresearchgate.netsemanticscholar.org For example, Pseudomonas putida strain ST-491 has been shown to cleave the side chain of lithocholic acid, leading to the formation of androsta-1,4-diene-3,17-dione (B159171). tandfonline.comoup.com The degradation of the C5 carboxylic side chain of cholate by Pseudomonas sp. strain Chol1 proceeds through an aldehyde intermediate. asm.org This process involves the stepwise removal of acetyl and propionyl residues from the steroid skeleton. asm.org Similarly, the degradation of cholic acid by various soil and water bacteria involves initial oxidative reactions on the steroid's A-ring followed by the degradation of the carboxylic side chain. researchgate.netnih.gov

The degradation of sterols, such as β-sitosterol, by strains like Rhodococcus species can yield 20-carboxy-pregna-1,4-dien-3-one. oup.com The metabolic pathways for the side-chain cleavage of β-sitosterol, campesterol, and cholesterol have been studied in Mycobacterium sp. and Rhodococcus sp.. davidmoore.org.uk

Enzymatic Mechanisms and Pathways in Microbial Bioconversion

The microbial bioconversion of steroids is facilitated by a diverse range of enzymes that catalyze specific chemical reactions. wjpls.orgnih.gov Key enzymatic reactions include hydroxylation, dehydrogenation, and side-chain degradation. wjpls.org For instance, the degradation of the acyl side chain of cholate in Pseudomonas sp. strain Chol1 does not follow the classical β-oxidation pathway but instead proceeds via a free aldehyde intermediate which is then oxidized to the corresponding acid. asm.org

In the degradation of phytosterols (B1254722) by Mycolicibacterium neoaurum, the enoyl-CoA hydratase ChsH1-ChsH2 is crucial for the hydration of 3-oxo-4,17-pregnadiene-20-carboxyl-CoA. nih.gov The disruption of this enzyme can lead to the accumulation of novel C22-steroid metabolites. nih.gov The degradation of bile acids generally involves four main phases: partial oxidation of the A-ring, stepwise removal of the C5 carboxylic side chain, opening of the B- and A-rings, and finally, degradation of the remaining C/D-rings. nih.gov

Role of Specific Microbial Strains and Mutants in Biotransformation

The selection and engineering of specific microbial strains are critical for achieving efficient and selective steroid transformations. researchgate.net Different microorganisms exhibit distinct capabilities in steroid modification. For example, Pseudomonas putida has been isolated for its ability to cleave the side chains of bile acids. tandfonline.com Rhodococcus species are known for their high yield in converting β-sitosterol to 20-carboxy-pregna-1,4-dien-3-one. oup.com

Genetic engineering has been employed to create mutant strains with enhanced production capabilities. In Mycolicibacterium neoaurum, knocking out the genes for 3-ketosteroid-Δ1-dehydrogenase and enoyl-CoA hydratase, while overexpressing 17β-hydroxysteroid dehydrogenase and acyl-CoA dehydrogenase, led to the successful production of 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester from phytosterols. nih.govresearchgate.netnih.gov This demonstrates the potential of metabolic engineering to develop novel C22 steroid drug precursors. nih.govresearchgate.net

Derivatization and Chemical Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially enhanced biological activities. nih.govnih.govthermofisher.comslu.se

Esterification Reactions

Esterification is a common method for modifying the carboxylic acid moiety. The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method to form esters. masterorganicchemistry.com Various alcohols and acid catalysts can be employed in this equilibrium reaction. masterorganicchemistry.com For example, the methyl ester of (20S)-3β-acetoxy-5-pregnen-20-carboxylic acid can be synthesized by esterification with diazomethane/ether. researchgate.net Another approach involves the use of dicyclohexylcarbodiimide and 4-dimethylaminopyridine for the esterification of carboxylic acids with alcohols under mild, nonacidic conditions. orgsyn.org These methods provide versatile routes to a range of ester derivatives of this compound.

Amidation Reactions

The conversion of the C-20 carboxylic acid to an amide is a significant transformation, as the resulting carboxamides can exhibit unique biological activities. While specific literature on the amidation of this compound is not extensively detailed, the synthesis of structurally similar steroidal 20-carboxamides provides a strong precedent for these reactions.

One common and effective method for the amidation of carboxylic acids is the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This method is widely employed in peptide synthesis and is applicable to the formation of amide bonds with a variety of primary and secondary amines. The general mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide.

For instance, the synthesis of various steroidal 20-carboxamides has been successfully achieved by coupling the corresponding steroidal 21-oic acid with primary amines using DCC and HOBt. This suggests that a similar approach would be effective for this compound. The reaction would likely proceed under mild conditions, preserving the stereochemistry and other functional groups within the steroid core.

Another potential route for amidation involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This highly electrophilic intermediate can then readily react with a wide range of amines, including ammonia, primary amines, and secondary amines, to produce the desired amide. The synthesis of 3-oxo-pregna-4,17(20)-diene-20-carboxylic acid amide has been described via a carbonyl halide intermediate, indicating the feasibility of this strategy for related pregnane derivatives prepchem.com.

The choice of amidation strategy would depend on the specific amine to be coupled and the desired reaction conditions. The DCC/HOBt coupling method is often preferred for its mildness, while the acyl chloride route is robust and suitable for a broad scope of amines.

Table 1: Plausible Amidation Reactions of this compound

AmineCoupling Reagent/MethodPlausible Product
AmmoniaDCC, HOBt3-Oxopregna-4,6-diene-20-carboxamide
MethylamineAcyl ChlorideN-Methyl-3-oxopregna-4,6-diene-20-carboxamide
AnilineEDC, HOBtN-Phenyl-3-oxopregna-4,6-diene-20-carboxamide

Note: This table presents plausible reactions based on general chemical principles and the reactivity of similar compounds, as specific experimental data for this compound is limited in publicly available literature.

Functionalization for Research Applications

The carboxylic acid moiety of this compound is an ideal anchor point for the attachment of various functional groups to create valuable tools for biological research. These functionalized derivatives can be used as molecular probes to study the interactions of the steroid with its biological targets.

Fluorescent Probes:

One of the most powerful applications of functionalization is the creation of fluorescent probes. By covalently linking a fluorescent dye to the steroid, researchers can visualize its localization and dynamics within cells and tissues. The carboxylic acid can be activated, as described in the amidation section, and then reacted with an amine-containing fluorophore. A wide variety of fluorescent dyes with different excitation and emission spectra are commercially available with amine functionalities, allowing for the selection of a probe suitable for specific imaging applications.

For example, a common strategy is to use an amine-modified coumarin, rhodamine, or fluorescein dye. The activated carboxylic acid of this compound would react with the amine group on the dye to form a stable amide linkage, resulting in a fluorescently labeled steroid. These probes can be instrumental in cellular uptake studies, receptor binding assays, and high-throughput screening for new drug candidates.

Affinity Labels:

Another important research application is the development of affinity labels. These are molecules that can specifically and irreversibly bind to their biological target, often a receptor or an enzyme. This is typically achieved by incorporating a reactive functional group into the ligand. The carboxylic acid of this compound can be used to attach a linker arm that terminates in a reactive group, such as an electrophile.

For instance, the carboxylic acid could be coupled to a diamine linker. The remaining terminal amine could then be further modified to introduce a reactive moiety, such as an α-haloketone or a Michael acceptor. When the steroid portion of the affinity label binds to its target, the reactive group can form a covalent bond with a nearby nucleophilic amino acid residue, thereby permanently labeling the protein. These labeled proteins can then be isolated and identified, providing valuable information about the binding site and the identity of the target.

Table 2: Potential Functionalization of this compound for Research Applications

FunctionalizationReagent/MethodPotential Application
Fluorescent LabelingAmine-functionalized fluorescein, DCC/HOBt couplingCellular imaging, receptor binding studies
BiotinylationBiotin (B1667282) hydrazide, EDC couplingAffinity purification of target proteins
Photoaffinity LabelingAzido-aniline, DCC/HOBt couplingIdentification of binding partners

Note: This table outlines potential functionalizations based on established chemical methodologies for creating research probes from carboxylic acids. Specific examples for this compound are not extensively documented.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Oxopregna 4,6 Diene 20 Carboxylic Acid Analogues

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape of a steroid molecule is paramount to its biological function, as it must fit into the specific binding pocket of a target receptor. The stereochemistry of the steroid nucleus, which contains multiple chiral centers, gives rise to numerous possible isomers, each with a unique spatial arrangement and, consequently, different biological activity. slideshare.net

The orientation of substituents is denoted as α (pointing below the plane of the steroid) or β (pointing above the plane). slideshare.net This stereochemical arrangement is crucial for activity. For instance, the orientation of the carboxylic acid group at C-20 and other functional groups on the steroid backbone can dramatically affect binding affinity and efficacy. The stereochemistry of steroids is a key factor in their biological activity, with different stereoisomers often exhibiting varied physiological effects. solubilityofthings.comslideshare.net

Molecular dynamics simulations on the pregnane (B1235032) X receptor have revealed that the receptor's ligand-binding domain can exist in "expanded" and "contracted" conformational states. nih.gov The binding of a ligand can shift this equilibrium, locking the receptor into a specific conformation. nih.gov This highlights the dynamic nature of both the ligand and the receptor and the importance of their complementary shapes for biological activity.

Stereochemical Feature Influence on Biological Activity
Ring ConformationThe chair conformation of the steroid rings provides a rigid scaffold necessary for receptor binding.
Ring Fusion (e.g., A/B, B/C, C/D)Typically trans-fused, creating a relatively planar structure that fits into receptor pockets. slideshare.net
α/β Substituent OrientationThe spatial direction of functional groups dramatically impacts interaction with target proteins. slideshare.net
Chirality at C-20The stereochemistry of the side chain, including the carboxylic acid at C-20, is critical for specific biological interactions.

Impact of Functional Groups and Double Bonds on Biological Interactions

The biological activity of 3-oxopregna-4,6-diene-20-carboxylic acid analogues is significantly modulated by the presence and nature of their functional groups and the conjugated double bond system. The 3-oxo group and the Δ4,6-diene system in the A and B rings are common features in many biologically active steroids and are known to be important for binding to various receptors.

The conjugated 4,6-diene system, in combination with the 3-oxo group, creates a planar enone system that can participate in various non-covalent interactions within a receptor's binding site, such as hydrogen bonding and van der Waals forces. A related compound, 3,12-dioxochola-4,6-dien-24-oic acid, has been shown to promote wound healing by enhancing cell migration and invasion, indicating that the 3-oxo-4,6-diene moiety can be a key pharmacophore for this type of activity. mdpi.comresearchgate.net

The carboxylic acid group at C-20 introduces a polar, ionizable group that can form strong ionic interactions or hydrogen bonds with receptor residues. The presence and nature of other functional groups, such as hydroxyl, methyl, or halogen atoms, at various positions on the steroid nucleus can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, and, ultimately, its biological activity. For example, in a study of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, different substituents were shown to significantly affect the anti-inflammatory and antiproliferative activities of the compounds. nih.govmdpi.com While not directly pregnane derivatives, these findings highlight the importance of substituent effects in related cyclic structures. nih.govmdpi.com

Functional Group/Structural Feature Impact on Biological Interactions Potential Effect on Activity
3-Oxo GroupActs as a hydrogen bond acceptor.Essential for binding to many steroid receptors.
Δ4,6-Diene SystemConfers planarity to the A/B ring system and influences electronic distribution.Can enhance binding affinity and modulate activity.
C-20 Carboxylic AcidProvides a key site for ionic or hydrogen bonding.Crucial for anchoring the molecule in the receptor binding pocket.
Additional Hydroxyl GroupsCan act as hydrogen bond donors or acceptors.Can increase potency and alter selectivity.
Alkyl/Halogen SubstituentsModify steric bulk and electronic properties.Can improve metabolic stability and receptor affinity.

Rational Design Principles for Analogues Targeting Specific Biological Pathways

The rational design of analogues of this compound with targeted biological activities relies on a deep understanding of the SAR principles discussed previously. The goal is to optimize the molecular structure to achieve high affinity and selectivity for a specific biological target while minimizing off-target effects.

One key strategy is to use the known structure of the target receptor to guide the design of new molecules. For instance, if the target is a nuclear receptor like the mineralocorticoid receptor (MR), computational methods such as molecular docking can be used to predict how different analogues will bind. nih.gov This allows for the in-silico screening of virtual compounds before undertaking their chemical synthesis.

Another important principle is the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's pharmacological profile. For example, the carboxylic acid group could be replaced with other acidic moieties like a tetrazole to potentially enhance absorption or alter binding interactions.

Furthermore, the introduction of specific functional groups can be used to favor or disfavor certain metabolic pathways, thereby increasing the compound's bioavailability and duration of action. The development of both steroidal and non-steroidal mineralocorticoid receptor antagonists has demonstrated that significant variations in the core scaffold can lead to compounds with improved therapeutic profiles. iu.edunih.gov Non-steroidal antagonists, for example, have shown a different balance of activity between the heart and kidneys compared to traditional steroidal agents. nih.gov This highlights the potential for designing novel analogues of this compound that are not strictly based on the classic steroid backbone but retain the key pharmacophoric features required for activity.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Oxopregna 4,6 Diene 20 Carboxylic Acid in Research

Chromatographic Separation Techniques (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for the isolation and purification of 3-Oxopregna-4,6-diene-20-carboxylic acid from complex matrices, such as fermentation broths or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful tools for this purpose, offering high resolution and sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC is commonly employed for the separation of steroid carboxylic acids. A C18 column is a frequent choice, although other stationary phases like phenyl-hexyl columns can also be utilized to enhance selectivity based on the specific sample matrix. nih.govsigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier like formic acid or acetic acid to ensure the carboxylic acid is in its non-ionized form, which improves retention and peak shape. sigmaaldrich.comnih.gov Gradient elution is generally preferred to achieve optimal separation of multiple steroid metabolites within a single run. nih.gov UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. rsc.orgresearchgate.net

Table 1: Illustrative HPLC/UPLC Parameters for Steroid Carboxylic Acid Analysis

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18 or PFP, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.5 mL/min
Gradient 40-90% B over 20 min50-95% B over 10 min
Detection UV at 284 nmUV at 284 nm or MS detection

Thin-Layer Chromatography (TLC):

TLC serves as a rapid and cost-effective method for the preliminary analysis and monitoring of reactions involving this compound. Silica gel plates are typically used as the stationary phase. researchgate.net The mobile phase, or developing solvent, is a mixture of non-polar and polar solvents, with the polarity adjusted to achieve optimal separation. For steroids, mixtures such as dichloromethane/methanol/water can be effective. scribd.com Visualization of the separated spots is achieved by various methods. Due to the conjugated dienone system, the compound can often be visualized under UV light at 254 nm. nih.gov For enhanced sensitivity and specificity, spray reagents are employed.

Table 2: Common TLC Visualization Reagents for Steroids

ReagentPreparationVisualization
Phosphomolybdic Acid 5-10% solution in ethanolHeating at 110-120°C results in blue-green spots against a yellow background.
p-Anisaldehyde-Sulfuric Acid A solution of p-anisaldehyde and sulfuric acid in ethanolHeating produces spots of various colors (often violet or blue) for different steroids. epfl.ch
Vanillin-Sulfuric Acid A solution of vanillin (B372448) and sulfuric acid in ethanolHeating yields colored spots, with colors varying depending on the steroid structure. researchgate.net

Spectroscopic Identification and Structural Elucidation Methods (e.g., UV, IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

UV Spectroscopy:

The most prominent structural feature of this compound is the 3-keto-4,6-diene chromophore. This extended conjugated system gives rise to a strong ultraviolet (UV) absorption maximum (λmax) typically in the range of 280-285 nm. google.com This characteristic absorption is a key diagnostic tool for identifying this class of steroids and is widely used for their quantification in HPLC analysis.

Infrared (IR) Spectroscopy:

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. libretexts.org
C=O Stretch (α,β-Unsaturated Ketone) ~1660Stretching vibration of the C=O group at C-3, conjugated with the diene system.
C=C Stretch (Diene) ~1620 and ~1580Stretching vibrations of the conjugated C=C bonds at C-4 and C-6.
C=O Stretch (Carboxylic Acid) ~1710Stretching vibration of the carbonyl group in the carboxylic acid moiety. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the complete structural elucidation of this compound.

¹H NMR: The proton spectrum will show characteristic signals for the vinylic protons at C-4, C-6, and C-7. The proton of the carboxylic acid group (–COOH) will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The methyl protons at C-18 and C-19 will also be present as sharp singlets.

¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbons of the ketone (C-3) and the carboxylic acid (C-20). The olefinic carbons (C-4, C-5, C-6, C-7) will resonate in the downfield region characteristic of sp² hybridized carbons. The carbonyl carbon of a carboxylic acid is typically found in the 170-185 ppm range. libretexts.org

Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. In its non-derivatized form, the carboxylic acid can be analyzed by electrospray ionization (ESI) in negative ion mode, where the deprotonated molecule [M-H]⁻ would be observed. Fragmentation of the parent ion can lead to the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org For positive ion mode, the protonated molecule [M+H]⁺ would be the parent ion.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling (e.g., LC-MS/MS, GC-MS)

To analyze this compound in complex biological or chemical mixtures, hyphenated techniques are the methods of choice due to their enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC or UPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.govcapes.gov.br This technique is particularly useful for metabolite profiling studies. nih.gov After chromatographic separation, the analyte is ionized (typically by ESI) and the parent ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a highly specific and quantifiable signal for the target analyte, even at very low concentrations. youtube.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for steroid analysis. However, due to the low volatility and thermal instability of carboxylic acids, derivatization is a mandatory step before analysis. nih.govresearchgate.net The carboxylic acid group is typically converted into a more volatile and thermally stable ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. researchgate.netgcms.cz The hydroxyl groups, if present on related metabolites, are also derivatized. Once derivatized, the compound can be separated on a GC column and detected by MS. The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are useful for structural confirmation and can be compared against spectral libraries.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Steroid Carboxylic Acids

ReagentDerivative FormedComments
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) Trimethylsilyl (TMS) esterA common and effective silylating agent for carboxylic acids and hydroxyl groups.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) esterAnother widely used silylating reagent, often providing clean reactions. researchgate.net
Diazomethane Methyl esterA classic reagent for converting carboxylic acids to methyl esters, though it is hazardous and requires careful handling.

Mechanistic Investigations of Biological Activities of 3 Oxopregna 4,6 Diene 20 Carboxylic Acid and Its Analogues

Molecular Target Identification and Receptor Binding Studies

The primary molecular target for the biological activity of 3-Oxopregna-4,6-diene-20-carboxylic acid and its analogue canrenone (B1668266) is the mineralocorticoid receptor (MR). nih.gov Canrenone acts as a competitive antagonist at this receptor, blocking the effects of aldosterone (B195564). nih.gov This interaction is central to its diuretic and antihypertensive effects.

Beyond the mineralocorticoid receptor, canrenone has been shown to interact with other steroid hormone receptors, which accounts for some of its side effects. It exhibits antiandrogenic activity, although it is considerably less potent in this regard compared to its parent compound, spironolactone (B1682167). wikipedia.orgnih.gov Studies have shown that plasma from individuals treated with spironolactone contains significantly higher levels of androgen receptor-active materials compared to those treated with potassium canrenoate, which primarily circulates as canrenoic acid and its lactone, canrenone. nih.gov Canrenone also demonstrates competitive binding to the progesterone (B1679170) receptor, an action that may contribute to menstrual disturbances observed with spironolactone treatment. nih.govnih.gov Its affinity for the glucocorticoid receptor is reported to be low.

Table 1: Receptor Binding Affinity of Canrenone

Receptor Binding Affinity (Ki) Compound Tested Comments
Mineralocorticoid Receptor Potent antagonist Canrenone Primary therapeutic target.
Progesterone Receptor 300 x 10⁻⁹ M Canrenone Competitive inhibition. nih.govnih.gov
Androgen Receptor Less potent than spironolactone Canrenone Contributes to antiandrogenic effects. wikipedia.orgnih.gov
Glucocorticoid Receptor Low affinity Canrenone Generally considered to have minimal interaction.
Estrogen Receptor No significant binding Canrenone Does not alter estradiol (B170435) binding. nih.gov

Cellular Signaling Pathway Modulation

The antagonism of the mineralocorticoid receptor by this compound and its analogues directly modulates aldosterone-induced cellular signaling pathways. Aldosterone, by binding to the MR, initiates a cascade of events that lead to the regulation of ion and water transport. Canrenone, by blocking this initial step, prevents these downstream effects.

In vascular smooth muscle cells, aldosterone has been shown to activate several signaling pathways, including the extracellular signal-regulated kinase (ERK1/2), c-Jun NH2-terminal protein kinase (JNK), and nuclear factor-kappa B (NF-κB) pathways. These nongenomic effects of aldosterone are dependent on the activity of the angiotensin II type 1a receptor (AT1aR). By antagonizing the MR, canrenone can interfere with this cross-talk between the MR and AT1R signaling cascades.

Furthermore, canrenone has been observed to interact with the Na+/K+-ATPase pump. It can partially inhibit the pump at the digitalis receptor site and can counteract the effects of ouabain (B1677812), a classic inhibitor of the pump. nih.gov This interaction suggests a modulatory role on cellular ion homeostasis that may be independent of its MR antagonism. Specifically, canrenone has been shown to partially reverse the disturbances in cation handling induced by high concentrations of ouabain in macrophages and vascular smooth muscle cells. nih.gov

Table 2: Modulation of Cellular Signaling Pathways by Canrenone

Signaling Pathway/Component Effect of Canrenone Implication
Mineralocorticoid Receptor (MR) Signaling Antagonism Blocks aldosterone-induced gene transcription and downstream effects.
ERK1/2, JNK, NF-κB Pathways Inhibition of aldosterone-induced activation Attenuates inflammatory and proliferative signals in vascular cells.
Na+/K+-ATPase Pump Partial agonist/antagonist at the digitalis receptor site Modulates cellular sodium and potassium transport. nih.gov
Ca+-dependent K+-channels Reverses ouabain-induced effects Contributes to the restoration of normal ion channel function. nih.gov

Regulation of Gene Expression

As a mineralocorticoid receptor antagonist, this compound and its active form, canrenone, are expected to regulate the expression of aldosterone-responsive genes. Aldosterone, through the MR, controls the transcription of genes involved in sodium and potassium transport in epithelial tissues.

In human coronary artery smooth muscle cells, aldosterone has been shown to upregulate the expression of several genes implicated in vascular fibrosis, calcification, and inflammation. medchemexpress.com These include genes for bone morphogenic protein 2 (BMP2), the parathyroid hormone receptor (PTHR), and type I and type III collagen. medchemexpress.com By blocking the MR, canrenone would be expected to inhibit the aldosterone-induced expression of these genes.

While comprehensive microarray data specifically for canrenone is not widely available, studies on aldosterone's effects provide a clear indication of the genes that would be targeted. For instance, in adrenal steroidogenesis, a number of transcription regulatory genes are modulated by angiotensin II, which can also influence aldosterone secretion. drugbank.comnih.gov These include genes like BCL11B, BHLHB2, CITED2, and PER1, which stimulate aldosterone secretion and would therefore be indirectly affected by an MR antagonist. drugbank.com

Table 3: Potential Gene Expression Regulation by this compound Analogues

Gene Predicted Effect of Canrenone Function of Gene Product
SCNN1A, SCNN1B, SCNN1G (Epithelial Sodium Channel Subunits) Downregulation Mediate sodium reabsorption in the kidney.
ATP1A1 (Na+/K+-ATPase α1 subunit) Downregulation Essential for maintaining electrochemical gradients.
BMP2 (Bone Morphogenic Protein 2) Downregulation of aldosterone-induced expression Involved in vascular calcification. medchemexpress.com
COL1A1, COL3A1 (Collagen Type I and III) Downregulation of aldosterone-induced expression Contribute to vascular fibrosis. medchemexpress.com
IL16 (Interleukin-16) Downregulation of aldosterone-induced expression Pro-inflammatory cytokine. medchemexpress.com

Enzymatic Inhibition or Activation Profiles

In addition to its receptor-mediated effects, canrenone has been shown to directly inhibit several enzymes involved in steroid biosynthesis. wikipedia.org This activity is generally less potent than that of its parent compound, spironolactone.

Table 4: Enzymatic Inhibition Profile of Canrenone

Enzyme Effect Comments
11β-Hydroxylase (CYP11B1) Inhibition wikipedia.org Less potent than spironolactone.
Aldosterone Synthase (CYP11B2) Inhibition researchgate.net Contributes to reduced aldosterone levels.
18-Hydroxylase Inhibition drugbank.com Directly interferes with aldosterone biosynthesis.
17α-Hydroxylase (CYP17A1) Inhibition wikipedia.org Less potent than spironolactone.
17,20-Lyase Inhibition wikipedia.org Affects androgen synthesis.
Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) Inhibition wikipedia.org The initial step in steroidogenesis.
21-Hydroxylase (CYP21A2) Inhibition wikipedia.org Less potent than spironolactone.

Computational Chemistry and Theoretical Studies on 3 Oxopregna 4,6 Diene 20 Carboxylic Acid

Molecular Modeling and Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For a steroidal compound like 3-Oxopregna-4,6-diene-20-carboxylic acid, likely targets include nuclear hormone receptors and enzymes involved in steroid metabolism.

Given its structural similarity to endogenous steroid hormones and known synthetic antagonists, this compound is a candidate for interaction with receptors such as the androgen receptor (AR) and the mineralocorticoid receptor (MR). Docking studies of similar steroidal structures, like those of aldosterone (B195564) antagonists, have revealed key interactions within the ligand-binding domain (LBD) of these receptors. nih.gov These interactions typically involve a combination of hydrogen bonds and extensive hydrophobic contacts that stabilize the ligand within the binding pocket.

For instance, in silico molecular modeling of various steroids with the AR has identified crucial hydrogen bonds with residues like Arginine 752 (Arg752) and Asparagine 705 (Asn705), which are critical for signaling. nih.gov Antagonism, on the other hand, is often achieved by interactions with other residues, such as Phenylalanine 764 (Phe764). nih.gov It is plausible that this compound could engage in similar interactions. The carboxylic acid group at the C-20 position, in particular, offers a potential site for strong hydrogen bonding with polar residues within the receptor's LBD.

Molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic view of the ligand-receptor complex, assessing its stability over time. rsc.orgmdpi.com MD studies on corticosteroid-receptor interactions have shown that the conformational flexibility of the steroid's rings can be a determinant of its biological specificity. royalsocietypublishing.org For example, rigidity in certain rings is associated with higher potency for either glucocorticoid or mineralocorticoid action. royalsocietypublishing.org

Table 1: Predicted Interactions of this compound with Potential Biological Targets (Inferred from Analogous Compounds)

Potential TargetKey Interacting Residues (Predicted)Type of InteractionPotential Effect
Androgen Receptor (AR)Asn705, Arg752, Thr877Hydrogen Bonding, Hydrophobic InteractionsAgonist or Antagonist Activity
Mineralocorticoid Receptor (MR)Gln776, Arg817, Cys942Hydrogen Bonding, Hydrophobic InteractionsAntagonist Activity (similar to Spironolactone)
Cytochrome P450 Enzymes (e.g., CYP3A4)Active site heme, surrounding hydrophobic residuesCoordination, Hydrophobic InteractionsSubstrate for Metabolism

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of molecules. researchgate.net These methods provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and various reactivity descriptors.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For steroid molecules, DFT calculations can map the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP surface visually represents these charge distributions, indicating sites prone to electrophilic or nucleophilic attack.

In the case of this compound, the conjugated diene system in the A and B rings and the carbonyl group at C-3 are expected to be key features influencing its electronic properties. The carboxylic acid group at C-20 would also significantly impact the molecule's polarity and reactivity. Quantum chemical calculations can predict the relative reactivity of different sites on the steroid nucleus towards enzymatic attack, for example, by cytochrome P450 enzymes. mdpi.com

Table 2: Illustrative Quantum Chemical Descriptors for a Steroid Scaffold (Calculated using DFT)

DescriptorTypical Calculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.
Global Electrophilicity Index (ω)1.8A measure of the molecule's ability to act as an electrophile.

Mechanistic Predictions for Enzyme-Catalyzed Biotransformations

Computational methods are increasingly used to predict the metabolic fate of xenobiotics, including steroid compounds. nih.gov The primary enzymes responsible for steroid metabolism are the cytochrome P450 (CYP) superfamily. mdpi.com These enzymes catalyze a variety of oxidative reactions, with hydroxylation being the most common. nih.gov

Mechanism-based prediction models, often combining molecular docking with quantum mechanics/molecular mechanics (QM/MM) calculations, can predict the sites of metabolism (SOMs) on a substrate with considerable accuracy. mdpi.comacs.org These models consider both the accessibility of the substrate to the enzyme's active site and the chemical reactivity of different positions on the molecule. mdpi.com The catalytic cycle of CYP enzymes involves a highly reactive iron-oxo species (Compound I) that abstracts a hydrogen atom from the substrate, followed by a radical rebound mechanism to form the hydroxylated product. mdpi.com

For this compound, several positions on the steroid nucleus are potential sites for hydroxylation by CYP enzymes. The reactivity of each C-H bond towards hydrogen abstraction can be estimated using computational methods. These calculations, combined with docking simulations to determine the likely orientation of the steroid within the active site of a specific CYP isoform (e.g., CYP3A4, a major drug-metabolizing enzyme), can provide a detailed prediction of the most likely metabolites. mdpi.com For example, studies on progesterone (B1679170) metabolism by CYP isoforms have shown hydroxylation at various positions, including 2β, 6β, 16α, and 21.

Table 3: Predicted Susceptibility of Steroid Positions to CYP-Mediated Hydroxylation

Position on Steroid NucleusPredicted ReactivityGoverning Factors
HighAllylic position, accessible in many CYP active sites.
16α/βModerate to HighCommon site for hydroxylation, influenced by substituents on the D-ring.
21HighPrimary carbon, often accessible for oxidation.
11βModerateSite of action for specific CYP isoforms like CYP11B1/B2.
ModerateAnother potential site depending on the specific CYP isoform.

Research Applications and Future Directions in Chemical Biology

Utilization as a Synthetic Intermediate for Complex Steroid Architectures

The core structure of 3-oxopregna-4,6-diene-20-carboxylic acid makes it a promising starting material for the synthesis of more complex and pharmacologically relevant steroids. The carboxylic acid at the C-20 position offers a handle for various chemical modifications, allowing for the extension of the side chain or the introduction of different functional groups. This is particularly relevant in the synthesis of corticosteroids and other steroid hormones.

While direct utilization of this compound as a synthetic intermediate is not extensively documented in publicly available literature, the use of structurally similar compounds highlights its potential. For instance, a related C22 steroid, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), has been successfully employed as a synthon in the chemical synthesis of pregnatetraenedione, a key precursor for various corticosteroids. This suggests that this compound could similarly serve as a valuable building block for the construction of intricate steroid frameworks. The diene system in the A and B rings also allows for a range of chemical transformations to introduce further complexity and functionality into the steroid nucleus.

A patent for the preparation of 9β,10α-pregna-4,6-diene-3,20-dione highlights the chemical accessibility and stability of the 4,6-diene system, which is a core feature of the subject compound. google.com This further supports the potential of this compound as a robust intermediate in steroid synthesis.

Development of Biochemical Probes for Pathway Elucidation

Understanding the intricate pathways of steroid metabolism and action is a fundamental goal in chemical biology. Biochemical probes, such as radiolabeled or fluorescently tagged molecules, are indispensable tools in these investigations. The structure of this compound is amenable to the incorporation of such tags, which would allow researchers to trace its metabolic fate and identify its molecular targets.

For example, the carboxylic acid group can be coupled to fluorescent dyes or biotin (B1667282) tags, enabling visualization and affinity-based purification of interacting proteins. Furthermore, the steroid backbone can be isotopically labeled, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to create radiolabeled probes for metabolic studies.

A study on the metabolism of cortisol utilized a tritium-labeled enol aldehyde intermediate, [1,2-³H]F enol aldehyde, to investigate its conversion to a 17-deoxy-21-oic acid. nih.gov This approach demonstrates the feasibility and power of using radiolabeled steroid derivatives to elucidate specific steps in metabolic pathways. Similarly, a labeled version of this compound could be synthesized to investigate its own metabolism and to probe the activity of enzymes involved in steroid biotransformation.

Exploration of Potential Bioactive Analogues in Preclinical Research

The inherent structure of this compound suggests that it and its derivatives could possess interesting biological activities. The pregnane (B1235032) skeleton is a common feature of many endogenous hormones and synthetic drugs, and modifications to this scaffold can lead to novel pharmacological profiles. The 4,6-diene system is known to influence the conformation of the steroid A-ring and can impact receptor binding and activity.

Preclinical research into analogous steroid carboxylic acids has yielded promising results. For example, a series of oxo-7H-benzo[e]perimidine-4-carboxylic acid derivatives have been synthesized and identified as potent, nonpeptide antagonists of the corticotropin-releasing factor (CRF) receptors. nih.gov In another study, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, which shares a cyclic core with a carboxylic acid moiety, were found to possess significant anti-inflammatory and antinociceptive properties. mdpi.com These findings underscore the potential for discovering new bioactive molecules by modifying the core structure of this compound.

The exploration of such analogues could involve modifications at various positions of the steroid nucleus or derivatization of the carboxylic acid group to generate esters or amides. These new compounds would then be subjected to a battery of in vitro and in vivo assays to assess their potential as therapeutic agents for a range of conditions, including inflammatory diseases, cancers, and endocrine disorders.

Unexplored Biosynthetic Routes and Metabolic Fates

The natural occurrence and biosynthetic pathways of this compound are not well-established. However, research into the microbial metabolism of steroids provides clues to its potential origins. Certain microorganisms, such as Mycolicibacterium neoaurum, have been engineered to convert phytosterols (B1254722) into C22 steroid precursors like 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester. researchgate.netnih.gov This suggests that microbial fermentation could be a viable and sustainable route for the production of this compound and its derivatives. The identification and characterization of the enzymes involved in such a biosynthetic pathway would be a significant advancement.

Once in a biological system, the metabolic fate of this compound is also an area ripe for investigation. Based on the metabolism of other steroids, it is likely to undergo a series of enzymatic transformations. A study on a related compound, 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, showed its conversion to a corresponding carboxylic acid metabolite in mouse liver homogenates. nih.gov It is plausible that this compound could be a metabolite of other pregnane-based steroids.

Furthermore, the compound itself is likely to be further metabolized. Common metabolic pathways for steroids include hydroxylation at various positions on the steroid nucleus, reduction of the A-ring double bonds and the 3-keto group, and conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. Elucidating these metabolic pathways is crucial for understanding the compound's pharmacokinetic profile and potential biological effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.